2-(piperazin-1-yl)-5-(thiophen-2-yl)-6H-1,3,4-thiadiazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “2-(piperazin-1-yl)-5-(thiophen-2-yl)-6H-1,3,4-thiadiazine” belongs to several classes of organic compounds, including piperazines, thiophenes, and thiadiazines. Piperazines are a class of organic compounds that contain a six-membered ring with two nitrogen atoms at opposite positions in the ring. Thiophenes are aromatic compounds that contain a five-membered ring made up of four carbon atoms and one sulfur atom. Thiadiazines are heterocyclic compounds containing a ring of four carbon atoms, two nitrogen atoms, and one sulfur atom .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the piperazine, thiophene, and thiadiazine rings. The electron-donating nitrogen atoms in the piperazine ring and the electron-withdrawing sulfur atom in the thiophene and thiadiazine rings could have significant effects on the compound’s reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by the presence of the piperazine, thiophene, and thiadiazine rings. For example, the compound might exhibit basicity due to the presence of the nitrogen atoms in the piperazine ring .科学的研究の応用
Treatment of Hyperphosphatemia in End-Stage Renal Disease (ESRD) Patients on Dialysis
ZERENEX ZXG007313 has been used in the treatment of hyperphosphatemia in patients with end-stage renal disease (ESRD) on dialysis . In a Phase 3 study, ZERENEX demonstrated a highly statistically significant change in serum phosphorus versus placebo over the four-week Placebo Control Period .
Increasing Iron Stores
ZERENEX has shown to significantly increase iron stores as measured by serum ferritin and transferrin saturation (TSAT) . This is beneficial as it reduces the need for intravenous (IV) iron and erythropoiesis-stimulating agents (ESAs), while maintaining hemoglobin levels .
Reducing the Use of Intravenous (IV) Iron and Erythropoiesis-Stimulating Agents (ESAs)
ZERENEX has demonstrated significant reductions in the use of IV iron and ESAs . This is particularly beneficial for patients on dialysis, as it reduces the complications and costs associated with these treatments .
Management of Serum Phosphorus and Iron Deficiency in Anemic Patients with Stage 3 to 5 Non-Dialysis Dependent Chronic Kidney Disease (NDD-CKD)
A Phase 2 study of ZERENEX has been initiated for managing serum phosphorus and iron deficiency in anemic patients with Stage 3 to 5 non-dialysis dependent Chronic Kidney Disease (NDD-CKD) .
作用機序
Target of Action
ZERENEX ZXG007313, also known as 2-(piperazin-1-yl)-5-(thiophen-2-yl)-6H-1,3,4-thiadiazine, primarily targets serum phosphorus . Serum phosphorus plays a crucial role in various biological functions, including energy metabolism and the formation of bones and teeth .
Mode of Action
ZERENEX ZXG007313 is an oral ferric iron-based phosphate binder . It interacts with serum phosphorus and forms non-absorbable complexes . This interaction reduces the concentration of serum phosphorus .
Biochemical Pathways
The primary biochemical pathway affected by ZERENEX ZXG007313 is the phosphorus homeostasis . By binding to serum phosphorus, it prevents the absorption of phosphorus in the gastrointestinal tract, thereby reducing the overall serum phosphorus levels .
Result of Action
The action of ZERENEX ZXG007313 results in a significant reduction in serum phosphorus levels . Additionally, it has been observed to increase iron stores, as measured by serum ferritin and transferrin saturation (TSAT), and reduce the use of intravenous (IV) iron and erythropoietin-stimulating agents (ESAs) . This leads to the maintenance of hemoglobin levels .
将来の方向性
特性
IUPAC Name |
2-piperazin-1-yl-5-thiophen-2-yl-6H-1,3,4-thiadiazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4S2/c1-2-10(16-7-1)9-8-17-11(14-13-9)15-5-3-12-4-6-15/h1-2,7,12H,3-6,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYLNCRLENBECIV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=NN=C(CS2)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(piperazin-1-yl)-5-(thiophen-2-yl)-6H-1,3,4-thiadiazine |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。